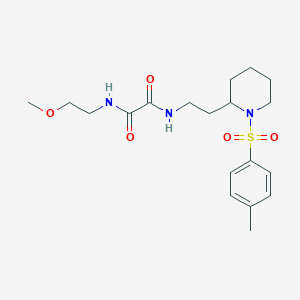

N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-(2-Methoxyethyl)-N2-(2-(1-Tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A 2-(1-Tosylpiperidin-2-yl)ethyl group, incorporating a tosyl-protected piperidine ring, which may influence solubility, receptor binding, and metabolic pathways.

Properties

IUPAC Name |

N'-(2-methoxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S/c1-15-6-8-17(9-7-15)28(25,26)22-13-4-3-5-16(22)10-11-20-18(23)19(24)21-12-14-27-2/h6-9,16H,3-5,10-14H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVZRWCZCPRLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Tosylpiperidine Intermediate

Starting Material: Piperidine

Reagents: Tosyl chloride, base (e.g., triethylamine)

Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective tosylation.

-

Attachment of the Methoxyethyl Group

Starting Material: 2-methoxyethanol

Reagents: Suitable activating agents (e.g., thionyl chloride) to form the corresponding chloro derivative.

Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.

-

Coupling with Oxalamide

Starting Material: Oxalyl chloride

Reagents: The tosylpiperidine intermediate and the methoxyethyl derivative.

Conditions: The coupling reaction is typically conducted in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of the methoxyethyl group can lead to the formation of aldehydes or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted under anhydrous conditions to prevent side reactions.

Products: Reduction of the oxalamide moiety can yield amines.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Typically performed in polar aprotic solvents.

Products: Substitution reactions can modify the tosyl group, leading to various derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules, providing insights into molecular recognition and binding affinity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of intermediates for various chemical processes and the formulation of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The methoxyethyl and tosylpiperidinyl groups are key to its binding affinity and specificity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its structural configuration and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Metabolic and Toxicological Profiles

- S336 and Flavoring Oxalamides: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems . High safety margins: Exposure levels in Europe (0.0002 μg/kg bw/day) and the USA (0.003 μg/kg bw/day) are far below the NOEL of 100 mg/kg bw/day .

- Target Compound: The tosylpiperidinyl group may alter metabolic pathways compared to S335. The 2-methoxyethyl group could enhance solubility but may also undergo oxidative demethylation, a common pathway for methoxy substituents .

Functional Group Impact on Bioactivity

- Aromatic vs. Aliphatic Substituents: S336 and S5456 (aromatic benzyl/pyridyl groups) exhibit strong umami flavor enhancement and moderate enzyme inhibition, likely due to π-π interactions with target receptors .

- Tosyl Protection :

- The tosyl group in the target compound could reduce metabolic degradation of the piperidine ring, extending half-life compared to unprotected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.